BenchChemオンラインストアへようこそ!

4-(2-methyl-1H-indol-3-yl)quinoline

Drug Discovery Kinase Profiling Tubulin Polymerisation

4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline (C₁₈H₁₄N₂; MW ~ 258.3 g·mol⁻¹) is a compact heterocyclic hybrid that covalently links a 2‑methylindole C‑3 position directly to the C‑4 of quinoline. The scaffold is formally an isocombretastatin A‑4 (isoCA‑4) mimetic in which the 3,4,5‑trimethoxyphenyl ring of isoCA‑4 is replaced by a quinoline [REFS‑1].

Molecular Formula C18H14N2
Molecular Weight 258.3 g/mol
Cat. No. B5634027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-indol-3-yl)quinoline
Molecular FormulaC18H14N2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34
InChIInChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3
InChIKeyIHGQMRSXQHPIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline: Indole‑Quinoline Hybrid Scaffold Overview


4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline (C₁₈H₁₄N₂; MW ~ 258.3 g·mol⁻¹) is a compact heterocyclic hybrid that covalently links a 2‑methylindole C‑3 position directly to the C‑4 of quinoline. The scaffold is formally an isocombretastatin A‑4 (isoCA‑4) mimetic in which the 3,4,5‑trimethoxyphenyl ring of isoCA‑4 is replaced by a quinoline [REFS‑1]. This class of indolyl‑quinolines has been explored as tubulin polymerisation inhibitors targeting the colchicine site and as tyrosine kinase inhibitors [REFS‑1][REFS‑2]. The direct C4‑attachment plus the 2‑methyl group on indole fixes the biaryl torsion angle, a determinant of both tubulin binding and kinase selectivity [REFS‑1][REFS‑2].

Why 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline Cannot Be Substituted by a Generic Indolyl‑Quinoline


Constitutional isomerism (C‑4 vs. C‑2 or C‑3 attachment of indole to quinoline) alters the orthogonal biaryl dihedral angle and the H‑bond donor/acceptor map, which in turn profoundly shifts kinase selectivity [REFS‑1]. For example, 3‑(1H‑indol‑3‑yl)quinoline inhibits EGFR/PDGFR tyrosine kinases, whereas the 4‑regioisomer scaffold preferentially occupies the colchicine site of tubulin [REFS‑1][REFS‑2]. The 2‑methyl group on indole further impedes free rotation, locking the rotamer population and consequently determining target residence time [REFS‑1]. A researcher who purchases a generic “indolyl‑quinoline” without specifying the exact regioisomer and methylation pattern risks obtaining a compound with a different primary target and therefore inoperative biological readout.

Quantitative Differentiation Evidence for 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline


Regiochemical Control of Primary Target: Tubulin (4‑Indolyl) vs. Tyrosine Kinase (3‑Indolyl)

The 4‑quinolinyl‑indole scaffold is the core of a series of isoCA‑4 mimetics that potently inhibit tubulin polymerisation (IC₅₀ values of optimised congeners 2‑11 nM in K562 cells) [REFS‑1]. In contrast, the 3‑quinolinyl‑indole regioisomer (e.g. 3‑(1H‑indol‑3‑yl)quinoline, CHEMBL309116) is archived in BindingDB as an EGFR inhibitor, and a closely related 3‑substituted quinoline series (including 3‑phenyl and 3‑indolyl variants) was characterised as PDGF receptor tyrosine kinase inhibitors with IC₅₀ values in the 0.1–10 µM range [REFS‑2]. No tubulin activity has been reported for the 3‑regioisomer, and no kinase activity has been reported for the 4‑regioisomer scaffold. The regioisomer thus dictates the macromolecular target, not merely modulating potency within a single target class.

Drug Discovery Kinase Profiling Tubulin Polymerisation

Methyl‑Locked Conformation vs. Des‑Methyl Analogue: Impact on Tubulin Potency

In the quinoline‑indole anti‑tubulin series, the presence of a 2‑methyl substituent on the indole ring removes the N–H rotation that is possible in des‑methyl analogues (e.g. 4‑(1H‑indol‑3‑yl)quinoline) and favours the bioactive conformation that orients the indole NH toward the quinoline nitrogen in a pseudo‑intramolecular hydrogen bond [REFS‑1]. The optimised compounds 27c (2‑methyl indole series) and 34b (indole N‑methyl series) both exhibit single‑digit nanomolar IC₅₀ values against K562 (2‑11 nM), whereas the parent 4‑(1H‑indol‑3‑yl)quinoline scaffold without the 2‑methyl lock has not been reported to achieve sub‑micromolar activity in the same panel [REFS‑1]. This indicates that the methyl lock is a necessary (though not solely sufficient) structural determinant for nanomolar anti‑tubulin potency.

Medicinal Chemistry Structure–Activity Relationship Tubulin Inhibitors

Synthetic Scalability Advantage: One‑Pot Modular Assembly of the Core

The generic 4‑(1H‑indol‑3‑yl)quinoline core can be assembled via a one‑pot, three‑step sequence involving conjugate addition of NaI to β‑(2‑aminophenyl)‑α,β‑ynones, cyclisation to 4‑iodoquinoline, and Pd‑catalysed coupling with 2‑alkynyl‑trifluoroacetanilides, all in ethanol with no intermediate work‑up [REFS‑3]. The 2‑methylindole variant is accessible by the same strategy using appropriate starting materials. In contrast, the 3‑regioisomer requires a separate synthetic route that suffers from lower overall yield (~30–40%) and an additional chromatography step, raising production cost [REFS‑2]. The C‑4 isomer is therefore intrinsically more scalable for bulk procurement.

Organic Synthesis Process Chemistry Chemical Procurement

Vascular Disrupting Activity: In‑Class Evidence from Optimised Analogues

In the 2019 Li et al. study, compound 34b (an elaborated analogue of the 4‑(2‑methylindol‑3‑yl)quinoline scaffold) showed potent anti‑vascular activity in a wound‑healing migration assay (HUVEC cells) and a tube‑formation assay at sub‑nanomolar concentrations (10–100 pM) [REFS‑1]. The simple 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline, as the minimal pharmacophore, lacks the pendant polar groups that confer full anti‑angiogenic potency; nonetheless, the core scaffold itself retains the geometry required for colchicine‑site binding, making it the privileged starting point for analogue synthesis [REFS‑1]. In contrast, the 3‑quinolinyl‑indole regioisomer has no reported anti‑vascular activity in literature. Thus, if the downstream screening cascade includes an angiogenesis module, the 4‑indolyl scaffold is the appropriate choice.

Tumour Angiogenesis Antivascular Therapy Phenotypic Screening

Application Scenarios for 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline


Anchor Fragment for Tubulin‑Targeted Anticancer Library Synthesis

The compound serves as a minimal binding‑competent fragment for the colchicine site of tubulin. Medicinal chemistry teams use it as a core scaffold for library enumeration, introducing polar substituents (hydroxymethyl, cyano, amine) at the quinoline 6‑ and 7‑positions to achieve the single‑digit nanomolar potency reported for optimised analogues 27c and 34b [REFS‑1]. The 2‑methyl lock on the indole ensures that all library members sample a narrow conformational space, improving SAR tractability.

Chemical Biology Probe for Mitochondrial Dysfunction Pathways

Indolylquinoline derivatives, including EMMQ (a closely related 2‑methylquinoline‑indole hybrid), impair mitochondrial function, dissipate mitochondrial membrane potential, and induce apoptosis in non‑small‑cell lung cancer and hepatocellular carcinoma cells [REFS‑4]. The simpler 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline can be used as a reduced‑complexity probe to dissect the mitochondrial phenotype from the DNA‑damage response, because it lacks the pendant methyl‑quinoline substituent that contributes to DNA intercalation [REFS‑4].

Reference Standard for Regioisomer Purity in Indolyl‑Quinoline Batches

Because the 4‑ and 3‑indolyl‑quinoline regioisomers possess distinct biological target profiles, synthetic chemists require a certified reference standard of the 4‑isomer to validate batch purity via HPLC or GC‑MS. Any cross‑contamination with the 3‑regioisomer can be detected by comparison with the retention time and mass spectrum of the authentic compound [REFS‑3].

Starting Material for Kilogram‑Scale GMP Intermediate

The one‑pot, chromatography‑free synthetic route to the 4‑indolyl‑quinoline core [REFS‑3] makes this compound a cost‑effective intermediate for process chemistry scale‑up. Contract manufacturing organisations (CMOs) can adapt the published method for batch production without the need for expensive purification infrastructure, provided they source regioisomerically pure starting materials.

Quote Request

Request a Quote for 4-(2-methyl-1H-indol-3-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.